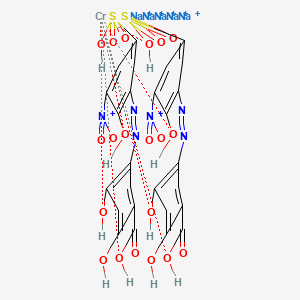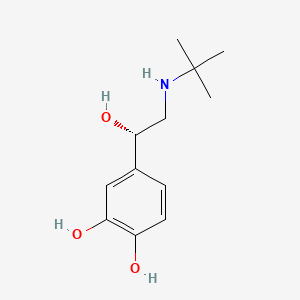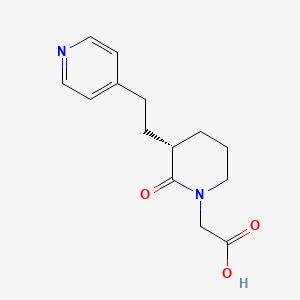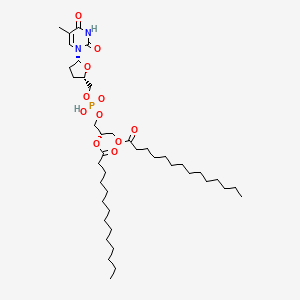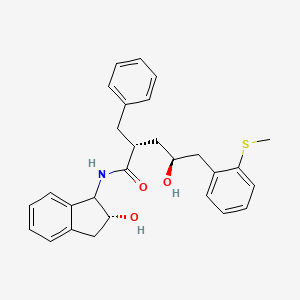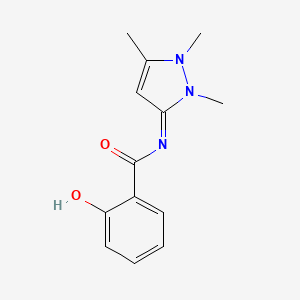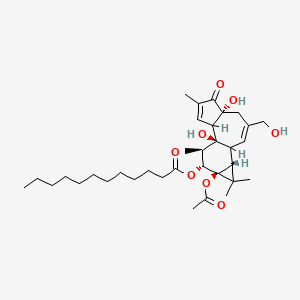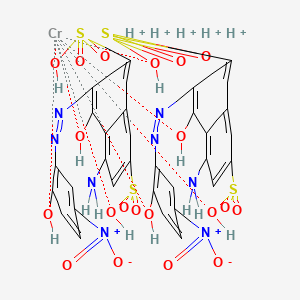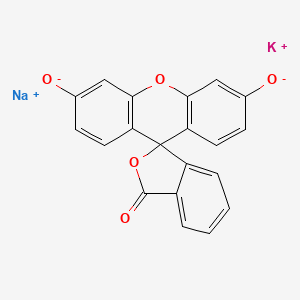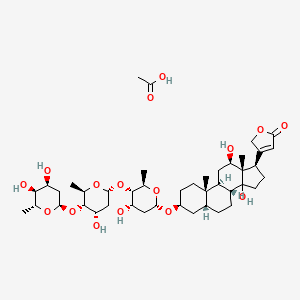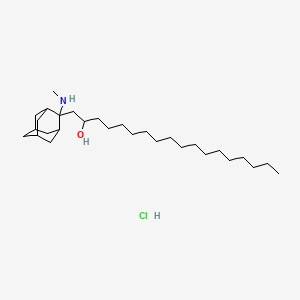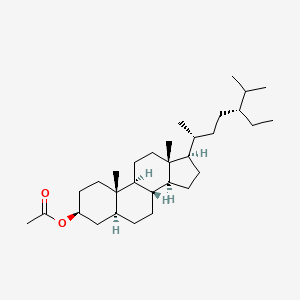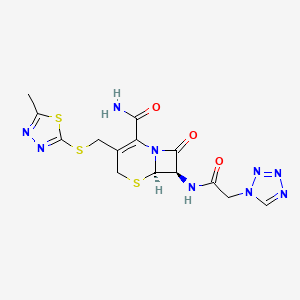
Cefazolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefazolinamide is a compound related to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium. This compound, like other cephalosporins, is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cefazolinamide can be synthesized through a series of chemical reactions starting from 7-amino cephalosporanic acid (7-ACA). One common method involves the acylation of 7-ACA with specific acylating agents under controlled conditions. The process typically involves the use of organic solvents and strong acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques. This method allows for efficient mixing of substrates and rapid reaction times, resulting in higher yields and purity of the final product. The continuous-flow process can be scaled up from small to medium production levels, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Cefazolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of organic solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified antibacterial properties. These derivatives can be tailored to target specific bacterial strains or to improve pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Cefazolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotic synthesis and reactivity.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Used in the development of new antibiotic formulations and drug delivery systems
Mecanismo De Acción
Cefazolinamide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Cefazolinamide is similar to other cephalosporins, such as cefazolin, cefuroxime, and ceftazidime. it has unique properties that make it distinct:
Cefuroxime: Has a longer half-life and is effective against a broader range of bacteria, including some resistant strains.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a common cause of hospital-acquired infections.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity to PBPs and its effectiveness against a wide range of bacterial strains.
Propiedades
Número CAS |
2410652-70-7 |
|---|---|
Fórmula molecular |
C14H15N9O3S3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13-/m1/s1 |
Clave InChI |
UJXOAWOOZVMQQR-NOZJJQNGSA-N |
SMILES isomérico |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
SMILES canónico |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


